Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer

Catalog No.
S1797435
CAS No.
12354-85-7
M.F
C20H30Cl4Rh2 10*
M. Wt
618.08
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)d...

CAS Number

12354-85-7

Product Name

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer

IUPAC Name

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(3+);tetrachloride

Molecular Formula

C20H30Cl4Rh2 10*

Molecular Weight

618.08

InChI

InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4

SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3].[Rh+3]

Catalysis

  • Amidation reactions

    Cp*RhCl2 dimer can be used to form amide bonds (-C(O)N-) between a carboxylic acid and an amine. This reaction is fundamental in the synthesis of peptides, drugs, and other nitrogen-containing molecules Source: Sigma-Aldrich product information on Pentamethylcyclopentadienylrhodium(III) chloride dimer: .

  • Reductive alkylation reactions

    This type of reaction involves attaching an alkyl group (hydrocarbon chain) to a molecule while reducing its oxidation state. Cp*RhCl2 dimer can facilitate this process in organic synthesis Source: Thermo Scientific product information on Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer: .

  • Hydrogenation reactions

    Cp*RhCl2 dimer can act as a catalyst in hydrogenation reactions, where a molecule gains hydrogen atoms. This is a valuable tool for creating saturated (single-bonded) carbon chains from unsaturated (double or triple-bonded) ones Source: Wikipedia article on Pentamethylcyclopentadienyl rhodium dichloride dimer: .

  • Chiral hydrogenation reactions

    These are specialized hydrogenation reactions where the catalyst controls the formation of a chiral product (non-superimposable mirror images). Cp*RhCl2 dimer can be used in certain asymmetric hydrogenation processes Source: Sigma-Aldrich product information on Pentamethylcyclopentadienylrhodium(III) chloride dimer: .

Other Research Applications

  • Oxidative coupling reactions

  • C-H bond activation

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is an organometallic compound with the molecular formula C20H30Cl4Rh2C_{20}H_{30}Cl_{4}Rh_{2}. This compound is characterized by its dark red, air-stable, and diamagnetic solid form. It exhibits idealized C2h_{2h} symmetry, with each rhodium center adopting a pseudo-octahedral geometry. The structure consists of two pentamethylcyclopentadienyl ligands coordinated to rhodium ions, making it a significant reagent in organometallic chemistry .

Cp*RhCl2)2 should be handled with care as it may cause irritation to the skin, eyes, and respiratory system [3]. Standard laboratory safety protocols for handling hazardous chemicals should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [3].

Data source:

  • - Pentamethylcyclopentadienyl rhodium dichloride dimer
  • - Pentamethylcyclopentadienylrhodium Chloride Dimer
  • - Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, Rh 33.2%

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer participates in several notable reactions:

  • Reductive Carbonylation: This reaction produces the rhodium(I) complex CpRh(CO)2Cp^*Rh(CO)_{2} when treated with zinc in the presence of carbon monoxide.
  • Labile Chloride Bonds: The μ\mu -chloride bonds in the dimer are labile, allowing for the formation of various adducts of the general formula CpRhCl2LCp^*RhCl_{2}L, where LL can be water or acetonitrile.
  • Silver Ion Treatment: In polar coordinating solvents, treatment with silver ions results in the precipitation of silver(I) chloride and the formation of dications of the form CpRhL32+Cp^*RhL_{3}^{2+} .

The synthesis of dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer typically involves the following steps:

  • Reactants: The reaction begins with rhodium trichloride trihydrate and pentamethylcyclopentadiene.
  • Solvent: The reaction is carried out in hot methanol.
  • Reaction Process:
    2C5(CH3)5H+2RhCl3(H2O)3[(C5(CH3)5)RhCl2]2+2HCl+6H2O2C_{5}(CH_{3})_{5}H+2RhCl_{3}(H_{2}O)_{3}\rightarrow [(C_{5}(CH_{3})_{5})RhCl_{2}]_{2}+2HCl+6H_{2}O
  • Precipitation: The product precipitates out from the solution upon cooling .

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is utilized in various applications:

  • Catalysis: It serves as a catalyst for amidation reactions, reductive alkylation, and hydrogenation processes.
  • Organometallic Chemistry: Its unique properties make it a valuable reagent for synthesizing other organometallic compounds .
  • Research: It is employed in studies related to metal-ligand interactions and coordination chemistry.

Interaction studies involving dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer focus primarily on its reactivity with different ligands and solvents. The compound's ability to form adducts with various ligands underlines its versatility in coordination chemistry. Studies also investigate how changes in ligand type or solvent polarity affect its catalytic properties and stability .

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer shares similarities with other organometallic compounds, particularly those containing rhodium or iridium. Here are some comparable compounds:

Compound NameFormulaUnique Features
Pentamethylcyclopentadienyl iridium dichloride dimer(C5(CH3)5)IrCl2(C_{5}(CH_{3})_{5})IrCl_{2}Similar structure but with iridium instead of rhodium
Tris(pentamethylcyclopentadienyl)rhodium(iii)(C5(CH3)5)3Rh(C_{5}(CH_{3})_{5})_3RhContains three cyclopentadienyl ligands
Dichloro(cyclopentadienyl)rhodium(iii)dimer(C5H5)RhCl2(C_{5}H_{5})RhCl_{2}Lacks methyl groups, affecting sterics and reactivity

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is unique due to its enhanced stability and reactivity compared to simpler cyclopentadienyl complexes, making it particularly useful in catalysis .

Dates

Modify: 2023-08-15

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